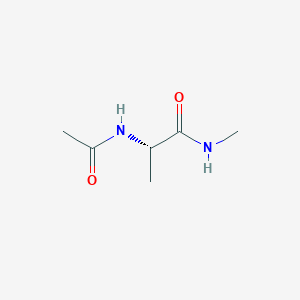
2-Amino-3-(4-biphenylyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-biphenylyl)propanoic acid, also known as 3-[1,1’-biphenyl]-4-ylalanine, is a compound with the molecular weight of 241.29 . It is a non-proteinogenic alpha-amino acid and a phenylalanine derivative .
Molecular Structure Analysis
The molecular formula of 2-Amino-3-(4-biphenylyl)propanoic acid is C15H15NO2 . The InChI code is 1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) .Physical And Chemical Properties Analysis
2-Amino-3-(4-biphenylyl)propanoic acid is a solid at room temperature . It has a molecular weight of 241.28 g/mol, an XLogP3 of 0.1, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
-
Phenylalanine Derivative : This compound is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological processes. It’s used in the biosynthesis of proteins and is a precursor for the synthesis of molecules such as tyrosine, dopamine, norepinephrine, and epinephrine.
-
Reference Standard : Similar compounds, like 2-(Biphenyl-4-yl)propionic acid, are used as reference standards in laboratory tests . Reference standards are used to ensure the accuracy and reliability of analytical measurements, such as the identification and quantification of the specific compound in a sample.
-
Synthesis of Hydrazones : Compounds with similar structures have been used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in organic synthesis and medicinal chemistry due to their chemical properties and biological activities.
-
Phenylalanine Derivative : This compound is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological processes. It’s used in the biosynthesis of proteins and is a precursor for the synthesis of molecules such as tyrosine, dopamine, norepinephrine, and epinephrine.
-
Reference Standard : Similar compounds, like 2-(Biphenyl-4-yl)propionic acid, are used as reference standards in laboratory tests . Reference standards are used to ensure the accuracy and reliability of analytical measurements, such as the identification and quantification of the specific compound in a sample.
-
Synthesis of Hydrazones : Compounds with similar structures have been used in the synthesis of hydrazones . Hydrazones are organic compounds that are often used in organic synthesis and medicinal chemistry due to their chemical properties and biological activities.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457350 |
Source


|
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-biphenylyl)propanoic acid | |
CAS RN |
76985-08-5 |
Source


|
| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














